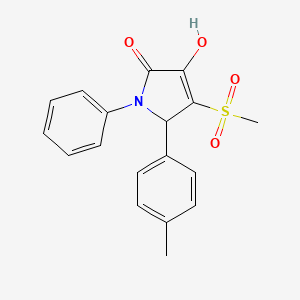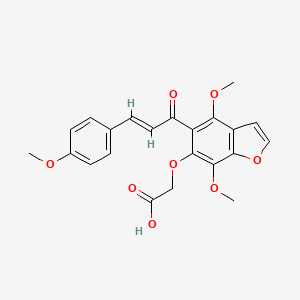
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with methoxy groups and a propenyl side chain, making it a subject of interest for researchers in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate. This intermediate undergoes cyclization to form the benzofuran core, followed by methoxylation and acetic acid esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy groups and the propenyl side chain can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halogens or amines.
科学的研究の応用
Chemistry
In chemistry, ((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Researchers investigate its interactions with various enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its structure suggests it may have anti-inflammatory, antioxidant, or anticancer properties, making it a subject of interest for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
作用機序
The mechanism of action of ((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other benzofuran derivatives with methoxy and propenyl substitutions. Examples include:
- 4’,7-Dimethoxy-5-Hydroxyflavone
- 6,7-Dimethoxy-4-methylisoquinolinyl-(4’-methoxyphenyl)-methanone
Uniqueness
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of both methoxy and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
51594-77-5 |
|---|---|
分子式 |
C22H20O8 |
分子量 |
412.4 g/mol |
IUPAC名 |
2-[[4,7-dimethoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1-benzofuran-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C22H20O8/c1-26-14-7-4-13(5-8-14)6-9-16(23)18-19(27-2)15-10-11-29-20(15)22(28-3)21(18)30-12-17(24)25/h4-11H,12H2,1-3H3,(H,24,25)/b9-6+ |
InChIキー |
YDNGNKVTVZSLGG-RMKNXTFCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(C(=C2OCC(=O)O)OC)OC=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C(=C2OCC(=O)O)OC)OC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
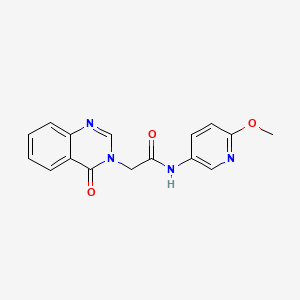

![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
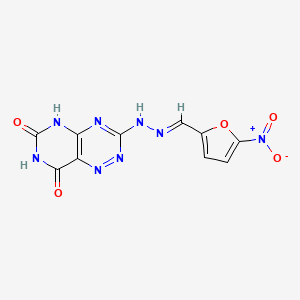
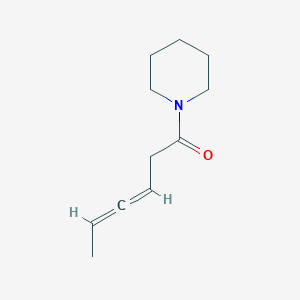
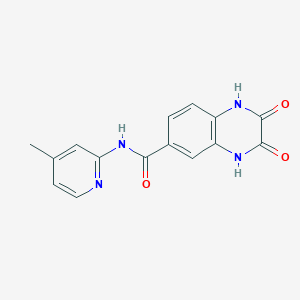

![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
